In-depth Technical Guide: 1,6-Dichloro-2,7-naphthyridine (CAS No. 1335053-95-6)
In-depth Technical Guide: 1,6-Dichloro-2,7-naphthyridine (CAS No. 1335053-95-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Dichloro-2,7-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family of molecules. Naphthyridines, composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry due to their diverse and significant biological activities. This technical guide provides a comprehensive overview of 1,6-Dichloro-2,7-naphthyridine, including its physicochemical properties, synthesis, and its emerging role as a key intermediate in the development of novel therapeutics, particularly in the field of oncology. The document details experimental protocols and explores the potential involvement of its derivatives in critical biological signaling pathways.
Physicochemical Properties
1,6-Dichloro-2,7-naphthyridine is a solid compound with the chemical formula C₈H₄Cl₂N₂. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1335053-95-6 | [1] |
| Molecular Formula | C₈H₄Cl₂N₂ | [1] |
| Molecular Weight | 199.03 g/mol | |
| Appearance | Solid (details may vary by supplier) | [1] |
| Purity | Typically ≥98% | [1] |
| Canonical SMILES | C1=NC(Cl)=C2C=NC(Cl)=CC2=C1 | [2] |
| InChI Key | LTXRMNQJZVJVER-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
The synthesis of 1,6-Dichloro-2,7-naphthyridine is of significant interest due to its utility as a building block for more complex molecules. A key synthetic route involves the chlorination of a naphthyridinone precursor.
Experimental Protocol: Synthesis of 1,6-Dichloro-2,7-naphthyridine
A plausible synthetic route can be adapted from procedures reported for analogous compounds. One such method involves the treatment of a corresponding naphthyridinone with a chlorinating agent. A patent has described the synthesis of 1,6-dichloro-2,7-naphthyridine from a precursor, which is detailed below.[3]
Reaction Scheme:
Caption: Synthesis of 1,6-Dichloro-2,7-naphthyridine.
Procedure adapted from the synthesis of 4-bromo-1,6-dichloro-2,7-naphthyridine[4]:
To a reaction vessel containing phosphorus oxychloride (POCl₃, 5 mL, 22.16 mmol), 4-bromo-6-chloro-2,7-naphthyridin-1(2H)-one (500 mg, 1.93 mmol) is added. The reaction mixture is stirred for 3 hours at 110°C under a nitrogen atmosphere. The progress of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is processed to isolate the desired product. A similar procedure is expected to be applicable for the synthesis of the non-brominated 1,6-dichloro-2,7-naphthyridine from 6-chloro-2,7-naphthyridin-1(2H)-one. The resulting solid, 1,6-dichloro-2,7-naphthyridine, can be used in subsequent steps without further purification.[3]
Biological Activity and Applications in Drug Discovery
While specific biological data for 1,6-Dichloro-2,7-naphthyridine is not extensively published, the broader class of 2,7-naphthyridine derivatives has demonstrated a wide range of pharmacological activities.[5] This positions 1,6-Dichloro-2,7-naphthyridine as a valuable starting material for the synthesis of potentially bioactive compounds.
Anticancer Potential and Wnt Signaling Pathway Inhibition
Derivatives of 1,6-Dichloro-2,7-naphthyridine have been investigated for their potential as anticancer agents.[3] A key area of interest is their ability to inhibit the Wnt signaling pathway.[3][5][6] The Wnt pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[3]
Caption: Potential inhibition of the Wnt signaling pathway.
One 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to exert its anticancer effects by inhibiting the Wnt signaling pathway, leading to G0/G1 cell cycle arrest in colon cancer cells.[5][6] This compound displayed significant antiproliferative activity against various colon cancer cell lines with IC₅₀ values in the low micromolar range.[5][6] The structural similarity suggests that derivatives of 1,6-dichloro-2,7-naphthyridine could be designed to target similar mechanisms.
Other Potential Therapeutic Applications
The 2,7-naphthyridine scaffold is also found in compounds with other biological activities, including:
-
Phosphodiesterase 5 (PDE5) Inhibition: Certain 2,7-naphthyridine derivatives have been identified as potent and highly specific PDE5 inhibitors.[7]
-
Kinase Inhibition: The 2,7-naphthyridine core has been utilized in the development of inhibitors for various kinases, which are crucial targets in oncology and inflammatory diseases.[8]
Future Perspectives
1,6-Dichloro-2,7-naphthyridine is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its dichloro substitution provides two reactive sites for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of 1,6-dichloro-2,7-naphthyridine to fully explore its therapeutic potential. In particular, elucidating the structure-activity relationships of its derivatives as Wnt signaling inhibitors could lead to the development of new and effective treatments for cancer and other diseases driven by this pathway.
Conclusion
This technical guide has summarized the available information on 1,6-Dichloro-2,7-naphthyridine (CAS No. 1335053-95-6). While data on the compound itself is limited, its role as a key building block in the synthesis of biologically active molecules, particularly in the context of Wnt pathway inhibition, is evident. The provided synthetic insights and the broader context of the biological activities of the 2,7-naphthyridine scaffold underscore the importance of this compound for further research and development in medicinal chemistry.
References
- 1. 1,6-dichloro-2,7-naphthyridine, CasNo.1335053-95-6 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [massive.lookchem.com]
- 2. CN104530042B - æå¶wntä¿¡å·ä¼ 导çååç©ãç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 3. WO2014165232A1 - Compounds for treatment of cancer - Google Patents [patents.google.com]
- 4. CN116462688A - è³é¦ç¨ åç¯ç±»è¡çç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
